N-ethyl-2-(ethylamino)acetamide
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Overview
Description
N-ethyl-2-(ethylamino)acetamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-(ethylamino)acetamide can be synthesized through various methods. One common approach involves the reaction of ethylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired product . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification steps . These methods are designed to maximize yield and minimize costs, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(ethylamino)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various amides, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-2-(ethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2-(ethylamino)acetamide include:
N-ethylacetamide: A simpler analog with similar chemical properties.
N,N-dimethylacetamide: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it particularly valuable in specialized research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-(ethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-7-5-6(9)8-4-2/h7H,3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXBEVZURKZKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368761 |
Source
|
Record name | N-ethyl-2-(ethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97454-46-1 |
Source
|
Record name | N-ethyl-2-(ethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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